Vincaleukoblastine

Catalog No.
S548490
CAS No.
143-67-9
M.F
C46H58N4O9.H2O4S
C46H60N4O13S
M. Wt
909.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vincaleukoblastine

CAS Number

143-67-9

Product Name

Vincaleukoblastine

IUPAC Name

methyl 11-acetyloxy-12-ethyl-4-(17-ethyl-17-hydroxy-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9-tetraen-13-yl)-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid

Molecular Formula

C46H58N4O9.H2O4S
C46H60N4O13S

Molecular Weight

909.1 g/mol

InChI

InChI=1S/C46H58N4O9.H2O4S/c1-8-42(54)23-28-24-45(40(52)57-6,36-30(15-19-49(25-28)26-42)29-13-10-11-14-33(29)47-36)32-21-31-34(22-35(32)56-5)48(4)38-44(31)17-20-50-18-12-16-43(9-2,37(44)50)39(59-27(3)51)46(38,55)41(53)58-7;1-5(2,3)4/h10-14,16,21-22,28,37-39,47,54-55H,8-9,15,17-20,23-26H2,1-7H3;(H2,1,2,3,4)

InChI Key

KDQAABAKXDWYSZ-UHFFFAOYSA-N

SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Solubility

greater than or equal to 10 mg/mL at 76.1 °F (NTP, 1992)

Synonyms

cellblastin, Lemblastine, Sulfate, Vinblastine, Velban, Velbe, Vinblastin Hexal, Vinblastina Lilly, Vinblastine, Vinblastine Sulfate, Vinblastinsulfat-Gry, Vincaleukoblastine

Canonical SMILES

CCC1(CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Isomeric SMILES

CC[C@@]1(CC2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9C7[C@@](C=CC9)(C([C@@](C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)O.OS(=O)(=O)O

Understanding Cell Division and Microtubule Dynamics:

VLB's primary mechanism of action involves disrupting microtubule assembly within cells. These microtubules play crucial roles in cell division, spindle formation, and intracellular transport. By inhibiting their formation, VLB effectively arrests cell proliferation, making it a valuable tool for studying cell cycle regulation and mitosis.

  • Link

    VINCALEUKOBLASTINE INHIBITS MICROTUBULE FORMATION BY INTERFERING WITH DIMERIZATION:

  • Link

    MICROTUBULE DYNAMICS AND ITS ROLE IN MITOSIS:

Researchers employ VLB to investigate the complex interplay between microtubules and various cellular processes. For example, studies utilizing VLB have shed light on the mechanisms governing chromosome segregation during mitosis, revealing potential targets for cancer therapy.

Investigating Neurodegenerative Diseases:

The microtubule-disrupting properties of VLB extend to neuronal cells, making it a useful tool for studying neurodegenerative diseases like Alzheimer's and Parkinson's. These diseases are characterized by abnormal tau protein aggregation and microtubule dysfunction. VLB can induce similar microtubule disruption in model systems, allowing researchers to explore the pathological mechanisms underlying these diseases and develop potential therapeutic strategies.

  • Link

    VINCALEUKOBLASTINE-INDUCED NEURODEGENERATION: A MODEL FOR ALZHEIMER'S DISEASE:

  • Link

    MICROTUBULE DYSFUNCTION IN PARKINSON'S DISEASE:

By studying the effects of VLB on neuronal cells, researchers gain valuable insights into the complex interplay between microtubules and neuronal function, potentially leading to the development of novel treatments for neurodegenerative disorders.

Unraveling the Secrets of Cancer Cell Resistance:

Despite its effectiveness in treating various cancers, VLB is not without its challenges. Cancer cells can develop resistance to the drug, rendering treatment ineffective. Studying VLB-resistant cancer cells provides valuable information about the mechanisms of resistance and potential strategies to overcome it.

  • Link

    MECHANISMS OF RESISTANCE TO VINCALEUKOBLASTINE:

  • Link

    OVERCOMING VINCALEUKOBLASTINE RESISTANCE IN CANCER THERAPY

By understanding how cancer cells develop resistance to VLB, researchers can design new therapeutic approaches that target these resistance mechanisms, ultimately improving treatment outcomes for patients.

Exploring New Therapeutic Avenues:

VLB's unique properties continue to inspire researchers to explore its potential beyond existing applications. Studies are investigating its efficacy in treating other diseases, such as autoimmune disorders and viral infections. Additionally, its ability to disrupt microtubules raises possibilities for its use in developing novel drug delivery systems.

  • Link

    VINCALEUKOBLASTINE AS A POTENTIAL TREATMENT FOR AUTOIMMUNE DISEASES:

  • Link

    VINCALEUKOBLASTINE-BASED DRUG DELIVERY SYSTEMS:

Vincaleukoblastine, also known as vinblastine, is a naturally occurring alkaloid derived from the periwinkle plant (Catharanthus roseus). It belongs to the class of compounds known as Vinca alkaloids, which are characterized by their ability to inhibit cell division. The compound has a complex chemical structure with the molecular formula C46H58N4O9C_{46}H_{58}N_{4}O_{9} and is primarily used in chemotherapy for various types of cancer, including Hodgkin's lymphoma and testicular cancer. Its mechanism of action involves binding to tubulin, thereby disrupting microtubule formation necessary for mitosis, leading to cell cycle arrest at the M phase .

Vincaleukoblastine acts as a mitotic inhibitor, disrupting cell division during cell cycle progression [].

  • It binds to tubulin, a protein essential for the formation of the mitotic spindle, a structure critical for chromosome separation during cell division [].
  • By disrupting microtubule assembly, vincaleukoblastine arrests cancer cells in mitosis, ultimately leading to cell death [].

Vincaleukoblastine is a potent chemotherapeutic agent and should only be handled by trained professionals in a controlled environment [].

  • It is a hazardous compound and can cause severe side effects, including bone marrow suppression, hair loss, and neuropathy [].
That are crucial for its biological activity. The primary reaction involves the binding of vincaleukoblastine to tubulin, which prevents the polymerization of microtubules. This inhibition is critical during cell division as it disrupts the formation of the mitotic spindle, essential for chromosome separation. Additionally, vincaleukoblastine can undergo various modifications through palladium-catalyzed dehydrogenation and other synthetic pathways that enhance its pharmacological properties .

Vincaleukoblastine is primarily utilized in oncology as part of combination chemotherapy regimens. It is effective against various cancers, including:

  • Hodgkin's lymphoma
  • Non-Hodgkin lymphoma
  • Testicular cancer
  • Breast cancer

In clinical settings, it is often used in conjunction with other chemotherapeutic agents such as bleomycin and methotrexate to enhance efficacy while reducing toxicity .

Research into the interactions of vincaleukoblastine with other compounds has revealed its potential synergistic effects when combined with other chemotherapeutics. For instance, studies indicate that combining vincaleukoblastine with agents like doxorubicin can enhance cytotoxicity against certain cancer cell lines. Additionally, investigations into its pharmacokinetics suggest that vincaleukoblastine's effectiveness may be influenced by P-glycoprotein-mediated transport mechanisms, which limit its accumulation in certain tissues .

Vincaleukoblastine shares structural and functional similarities with several other Vinca alkaloids and related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityMechanism of ActionClinical Use
VincristineHighMicrotubule inhibitionPediatric leukemia
VindesineModerateMicrotubule inhibitionNon-Hodgkin lymphoma
VinorelbineModerateMicrotubule inhibitionNon-small cell lung cancer
CatharanthineHighPrecursorNatural product research

Uniqueness: Vincaleukoblastine is particularly noted for its potent cytotoxic effects in adult cancers, whereas vincristine is more commonly used in pediatric settings. Its unique pharmacokinetic profile also differentiates it from other Vinca alkaloids, influencing its therapeutic applications and side effect profiles .

Physical Description

Vinblastine sulfate appears as an anticancer drug. White to slightly yellow crystalline powder. (NTP, 1992)

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

5

Exact Mass

908.38775915 g/mol

Monoisotopic Mass

908.38775915 g/mol

Heavy Atom Count

64

Appearance

Solid powder

Melting Point

543 to 545 °F (NTP, 1992)

UNII

N00W22YO2B

GHS Hazard Statements

Aggregated GHS information provided by 95 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (98.95%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (98.95%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (98.95%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

NCI Cancer Drugs

Drug: Abvd
Drugs in the ABVD combination: A = Doxorubicin Hydrochloride (Adriamycin) ; B = Bleomycin ; V = Vinblastine Sulfate ; D = Dacarbazine
ABVD is used to treat: Hodgkin lymphoma.
This combination may also be used with other drugs or treatments or to treat other types of cancer.

Pharmacology

Vinblastine Sulfate is the sulfate salt of vinblastine, a natural alkaloid isolated from the plant Catharanthus roseus (Madagascar periwinkle) with antineoplastic properties. Vinblastine disrupts microtubule formation and function during mitosis and interferes with glutamic acid metabolism. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Phytogenic

KEGG Target based Classification of Drugs

Not elsewhere classified
Cellular process
Cytoskeleton
TUBB [HSA:10381 10382 10383 203068 347688 347733 7280 81027 84617] [KO:K07375]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

143-67-9
18556-44-0

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-13

Explore Compound Types